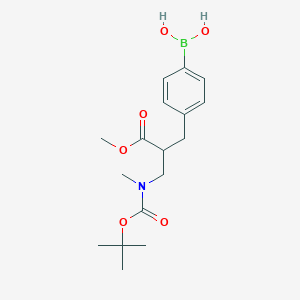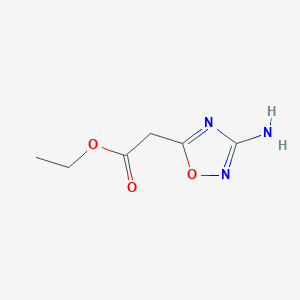![molecular formula C13H10BrFS B14032903 (4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane](/img/structure/B14032903.png)
(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane is an organosulfur compound that features a biphenyl core substituted with bromine, fluorine, and a methylsulfane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluorobiphenyl, which is commercially available or can be synthesized from 4-bromo-2-fluoroaniline.
Formation of Biphenyl Core: The biphenyl core is formed through a Suzuki coupling reaction between 4-bromo-2-fluorophenylboronic acid and a suitable aryl halide.
Introduction of Methylsulfane Group:
Industrial Production Methods
Industrial production of (4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, catalysts, and reaction temperatures.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane undergoes various chemical reactions, including:
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Dehalogenated biphenyl derivatives.
Substitution: Functionalized biphenyl derivatives with various substituents.
Applications De Recherche Scientifique
(4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane has several scientific research applications:
Mécanisme D'action
The mechanism of action of (4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-fluoroaniline: A precursor in the synthesis of (4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane.
4-Bromo-2-fluorobiphenyl: A closely related compound with similar structural features.
Uniqueness
(4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane is unique due to the presence of both bromine and fluorine substituents on the biphenyl core, along with a methylsulfane group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C13H10BrFS |
|---|---|
Poids moléculaire |
297.19 g/mol |
Nom IUPAC |
1-bromo-3-fluoro-2-methylsulfanyl-4-phenylbenzene |
InChI |
InChI=1S/C13H10BrFS/c1-16-13-11(14)8-7-10(12(13)15)9-5-3-2-4-6-9/h2-8H,1H3 |
Clé InChI |
LWXURDQSZFBWRR-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC(=C1F)C2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B14032826.png)


![Benzyl 4-(aminomethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate hcl](/img/structure/B14032853.png)
![Ethyl 6-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B14032857.png)



![Diethyl [2,2-bis(diethoxyphosphoryl)ethyl]propanedioate](/img/structure/B14032867.png)


![(1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14032873.png)


